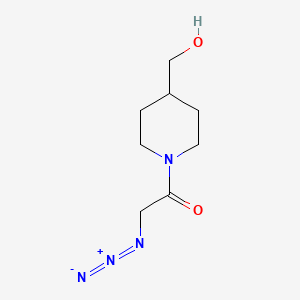
2-Azido-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Azido-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one, also known as N-Azido-4-hydroxymethylpiperidine (N-AHP) is a novel azido-containing heterocyclic compound that has recently been developed as a useful reagent in organic synthesis and bioconjugation. N-AHP is an azido-containing compound that is highly reactive and can be used to attach various functional groups to molecules, allowing for the synthesis of new compounds with enhanced bioactivity. This article will discuss the synthesis of N-AHP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
N-AHP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of peptides, peptidomimetics, and other small molecules. It has also been used in the synthesis of bioconjugates, such as antibodies and proteins, which can be used in drug delivery systems. Additionally, N-AHP has been used in the synthesis of organic compounds with enhanced bioactivity, such as antibiotics and anticancer agents.
Mécanisme D'action
N-AHP is highly reactive due to its azido group, which reacts with amines and other nucleophiles. This allows for the attachment of various functional groups to molecules, allowing for the synthesis of new compounds with enhanced bioactivity. The azido group also facilitates the formation of covalent bonds between molecules, allowing for the formation of bioconjugates.
Biochemical and Physiological Effects
N-AHP has been studied for its biochemical and physiological effects in various organisms. Studies have shown that N-AHP can inhibit the growth of various bacteria, including E. coli and S. aureus. Additionally, it has been found to have antifungal activity against C. albicans and A. fumigatus. N-AHP has also been found to have antioxidant activity and to be cytotoxic to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-AHP has a number of advantages for use in lab experiments. It is a highly reactive compound that can be used to attach various functional groups to molecules. Additionally, it is relatively easy to synthesize and is inexpensive. However, N-AHP is also highly toxic and should be handled with caution. Additionally, it is not readily available and may require special ordering.
Orientations Futures
N-AHP has a number of potential future applications. It could be used in the development of new drugs and drug delivery systems. Additionally, it could be used in the development of new diagnostic tools. It could also be used in the synthesis of new materials for use in medical devices. Finally, it could be used in the development of new bioconjugates for use in biotechnology and biopharmaceuticals.
Propriétés
IUPAC Name |
2-azido-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c9-11-10-5-8(14)12-3-1-7(6-13)2-4-12/h7,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSBSBWCPGAJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Azido-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B1476644.png)
![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-amine](/img/structure/B1476645.png)




![2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1476655.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-2-yl)methanone](/img/structure/B1476657.png)
![Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone](/img/structure/B1476658.png)
